1-(Difluoromethoxy)-4-methoxybenzene
Description
1-(Difluoromethoxy)-4-methoxybenzene is a substituted benzene derivative featuring a difluoromethoxy (-OCF₂H) group at the 1-position and a methoxy (-OCH₃) group at the 4-position. This compound is structurally characterized by its electron-withdrawing difluoromethoxy substituent and electron-donating methoxy group, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(difluoromethoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYKCHHZGEPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-methoxybenzene typically involves the introduction of difluoromethoxy and methoxy groups onto a benzene ring. One common method involves the reaction of 4-methoxyphenol with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
1-(Difluoromethoxy)-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs of 1-(difluoromethoxy)-4-methoxybenzene, highlighting substituent differences and their implications:
Physicochemical Properties
- Polarity and Solubility: The difluoromethoxy group increases polarity compared to non-fluorinated analogs (e.g., 1-(Hex-1-ynyl)-4-methoxybenzene), enhancing solubility in polar aprotic solvents.
- Boiling/Melting Points : Fluorine substitution typically elevates boiling points due to increased molecular weight and dipole interactions. For example, 1-(difluoromethoxy)-4-methylbenzene (a methyl analog) has a reported melting point of 97% purity, though exact values are unspecified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
